(2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one is a complex organic compound with a unique structure that includes an indole ring, a piperidine ring, and a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the piperidine ring and the phenylpropene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of modified compounds with different functional groups.
Scientific Research Applications
(2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and potentially therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, piperidine-containing molecules, and phenylpropene analogs. Examples include:
Indole-3-carbinol: A compound with a similar indole structure but different functional groups.
Piperidine: A simple piperidine ring without additional substituents.
Cinnamaldehyde: A phenylpropene derivative with an aldehyde group instead of the ketone and indole moieties.
Uniqueness
What sets (2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one apart is its unique combination of functional groups and structural features
Properties
CAS No. |
825602-07-1 |
---|---|
Molecular Formula |
C25H28N2O2 |
Molecular Weight |
388.5g/mol |
IUPAC Name |
(E)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)indol-3-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H28N2O2/c28-22(18-26-15-7-2-8-16-26)19-27-17-21(23-11-5-6-12-24(23)27)13-14-25(29)20-9-3-1-4-10-20/h1,3-6,9-14,17,22,28H,2,7-8,15-16,18-19H2/b14-13+ |
InChI Key |
FUQMWHMVNUKFRR-BUHFOSPRSA-N |
SMILES |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=CC=C4)O |
Isomeric SMILES |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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